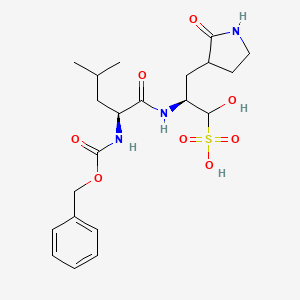
2-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)ethan-1-amine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by a pyridine ring that is partially saturated and substituted with a methyl group and an ethanamine side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)ethan-1-amine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a variety of methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Reduction: The pyridine ring is then partially reduced to form the 3,6-dihydro-2H-pyridine derivative. This can be achieved using hydrogenation with a suitable catalyst such as palladium on carbon.
Alkylation: The methyl group is introduced via alkylation, often using methyl iodide in the presence of a base.
Amination: Finally, the ethanamine side chain is introduced through a nucleophilic substitution reaction, typically using ethylamine or a similar reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation and automated alkylation systems are often employed to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)ethan-1-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various pyridine N-oxides.
Reduction: Further reduction can lead to fully saturated piperidine derivatives.
Substitution: The ethanamine side chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted ethanamine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)ethan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies investigating the structure-activity relationships of pyridine derivatives.
Industrial Applications: The compound is utilized in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)ethan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing neural signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)ethanol: Similar structure but with an ethanol side chain.
2-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)acetic acid: Contains an acetic acid side chain instead of ethanamine.
1-methyl-3,6-dihydro-2H-pyridin-4-amine: Lacks the ethanamine side chain.
Uniqueness
2-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethanamine side chain allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.
Eigenschaften
CAS-Nummer |
1423117-63-8 |
|---|---|
Molekularformel |
C8H16N2 |
Molekulargewicht |
140.23 |
IUPAC-Name |
2-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)ethanamine |
InChI |
InChI=1S/C8H16N2/c1-10-6-3-8(2-5-9)4-7-10/h3H,2,4-7,9H2,1H3 |
InChI-Schlüssel |
NVKKKSVOSONJJV-UHFFFAOYSA-N |
SMILES |
CN1CCC(=CC1)CCN |
Kanonische SMILES |
CN1CCC(=CC1)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Phosphine sulfide, [2-(diphenylphosphino)ethyl]diphenyl-](/img/structure/B1652234.png)
![N-[3-(2,2-dimethylpropyl)-1H-pyrazol-5-yl]-1-oxo-1,2-dihydroisoquinoline-3-carboxamide](/img/structure/B1652235.png)
![5-methyl-N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B1652236.png)

![2-Oxa-6-azaspiro[3.5]nonane hydrochloride](/img/structure/B1652238.png)
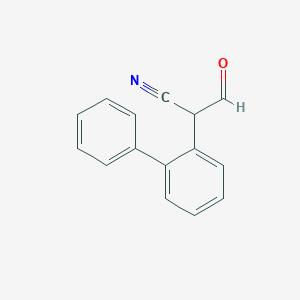

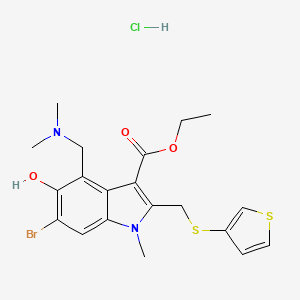
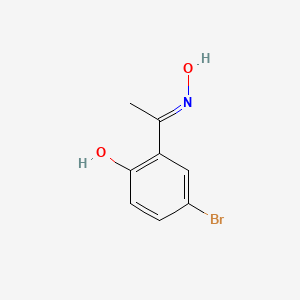
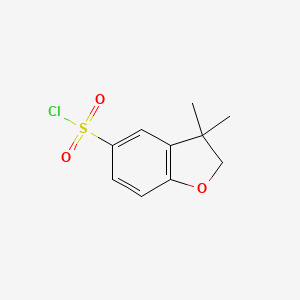
![Pentanoic acid, 5-[(9-oxo-9H-xanthen-2-yl)oxy]-, ethyl ester](/img/structure/B1652251.png)
